2-Fluoro-4-(trifluoromethyl)benzylamine
Overview
Description
2-Fluoro-4-(trifluoromethyl)benzylamine is a chemical compound with the molecular formula C8H7F4N and a molecular weight of 193.14 g/mol. This compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to a benzylamine structure, making it a valuable compound in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed ortho-fluorination of triflamide-protected benzylamines. This reaction is carried out under specific conditions using palladium(II) trifluoromethanesulfonate (Pd(OTf)2) and water as a solvent.
Industrial Production Methods
Industrial production of 2-Fluoro-4-(trifluoromethyl)benzylamine may involve large-scale synthesis using similar catalytic processes. The use of automated synthesis systems and borohydride exchange resin (BER) can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(trifluoromethyl)benzylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include fluoro-substituted benzaldehydes, reduced amine derivatives, and various substituted benzylamines.
Scientific Research Applications
2-Fluoro-4-(trifluoromethyl)benzylamine has a wide range of applications in scientific research:
Catalysis and Synthesis: It is used in catalytic processes and synthetic chemistry to introduce fluoro and trifluoromethyl groups into various compounds.
Medicinal Chemistry: The compound is utilized in the development of platinum(IV) complexes for anticancer activities.
Photoredox Catalysis:
Antimicrobial Activity: Fluoro and trifluoromethyl derivatives exhibit significant antimicrobial activity against fungi and Gram-positive microorganisms.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(trifluoromethyl)benzylamine involves its interaction with molecular targets and pathways. The fluoro and trifluoromethyl groups enhance the compound’s ability to interact with specific enzymes and receptors, leading to its biological effects. For example, in medicinal chemistry, the compound’s derivatives can inhibit cancer cell proliferation by targeting specific cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: This compound has a similar structure but lacks the fluoro group at the ortho position.
4-Fluorobenzylamine: This compound contains a fluoro group but lacks the trifluoromethyl group.
2-Fluorobenzylamine: This compound has a fluoro group at the ortho position but lacks the trifluoromethyl group.
Uniqueness
2-Fluoro-4-(trifluoromethyl)benzylamine is unique due to the presence of both fluoro and trifluoromethyl groups, which enhance its reactivity and applicability in various chemical reactions and research applications. The combination of these functional groups provides distinct chemical properties that are not observed in similar compounds.
Properties
IUPAC Name |
[2-fluoro-4-(trifluoromethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTBAGAVFDZXKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372147 | |
Record name | 2-Fluoro-4-(trifluoromethyl)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239087-05-9 | |
Record name | 2-Fluoro-4-(trifluoromethyl)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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